
AChE-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-14 is a potent inhibitor of cholinesterase enzymes, specifically targeting acetylcholinesterase and butyrylcholinesterase. This compound has shown significant potential in the research and treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It exhibits high affinity towards the human histamine H3 receptor, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-14 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk while maintaining consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
AChE-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of cholinesterase enzymes in biological systems.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
AChE-IN-14 exerts its effects by binding to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound also interacts with the histamine H3 receptor, modulating neurotransmitter release and further contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to AChE-IN-14.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness of this compound
This compound stands out due to its high affinity for the histamine H3 receptor, which is not a common feature among other cholinesterase inhibitors. This dual activity makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H35NO3 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
2-[4-[6-(azepan-1-yl)hexoxy]phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C28H35NO3/c1-22-10-15-27-25(20-22)26(30)21-28(32-27)23-11-13-24(14-12-23)31-19-9-5-4-8-18-29-16-6-2-3-7-17-29/h10-15,20-21H,2-9,16-19H2,1H3 |
Clave InChI |
UKIGXRPAJQOYHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OCCCCCCN4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


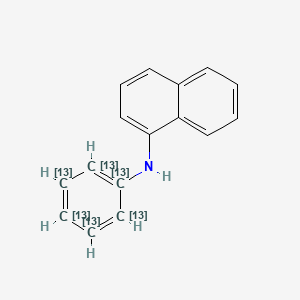
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
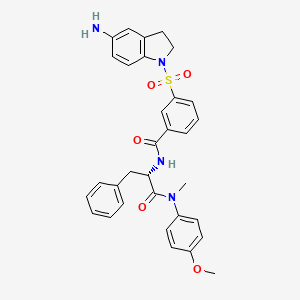




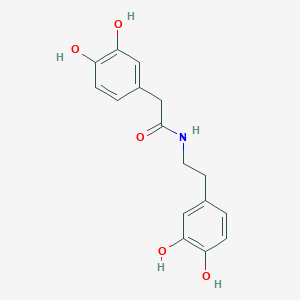
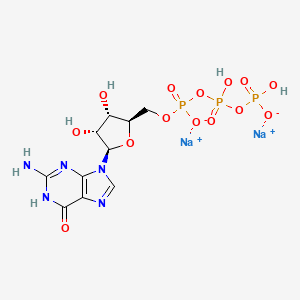
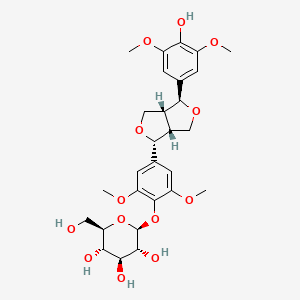
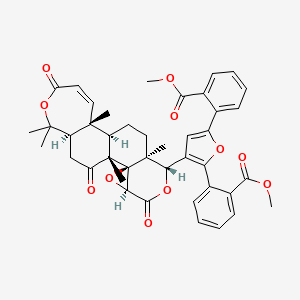
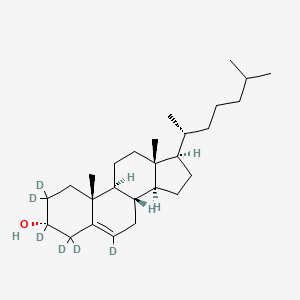
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
